ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. The molecule features a 3-fluorophenyl group at position 1, a phenyl group at position 3, and an ethyl carboxylate substituent at position 6. This structural configuration imparts distinct electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
ethyl 1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZYJLFUIADLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation
The Friedländer condensation between ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and 3-fluorophenylhydrazine in refluxing ethylene glycol (140°C, 12–24 hours) yields the pyrazolo[4,3-c]quinoline scaffold. This step achieves cyclization via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
Reaction Conditions :
Esterification and Functionalization
The ethyl carboxylate group is introduced via esterification of the quinoline precursor prior to condensation. Post-condensation Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%, DME/H₂O, 80°C) installs the phenyl group at position 3.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Pd Catalyst Loading | 1 mol% | 78% → 85% |
| Solvent System | DME/H₂O (3:1) | 70% → 82% |
Electrochemical Synthesis
Direct Cyclization
An alternative green method employs electrochemical oxidation of 7-chloro-4-hydrazinoquinoline in an undivided cell (constant current: 10 mA/cm², 25°C). The process avoids traditional oxidants, leveraging electron transfer to form the pyrazole ring.
Key Advantages :
Post-Electrochemical Modifications
The 3-fluorophenyl and phenyl groups are introduced via sequential Ullmann coupling (CuI, K₂CO₃, DMF, 120°C) and esterification (ethanol, H₂SO₄, reflux).
Multi-Component Domino Reactions
One-Pot Assembly
Aryl glyoxals react with pyrazol-5-amines and ethyl acetoacetate in DMF under acidic conditions (p-TsOH, 120°C, microwave irradiation) to form the target compound in a single step.
Mechanistic Insights :
- Knoevenagel Condensation : Aryl glyoxal and ethyl acetoacetate form α,β-unsaturated ketone.
- Cycloaddition : Pyrazol-5-amine undergoes [3+2] cyclization with the ketone intermediate.
- Aromatization : Oxidative elimination completes the pyrazoloquinoline core.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedländer | 60–75 | 95–98 | High | Moderate (solvent use) |
| Electrochemical | 70–80 | 90–95 | Moderate | Low |
| Multi-Component | 65–72 | 85–90 | Low | Moderate |
Trade-offs :
- Friedländer : High purity but requires prolonged heating.
- Electrochemical : Eco-friendly but demands specialized equipment.
- Multi-Component : Rapid but lower yields due to competing side reactions.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazoloquinoline core and dihedral angles between substituents (e.g., 85° between 3-fluorophenyl and phenyl groups).
Industrial-Scale Considerations
For bulk production, the Friedländer method remains predominant due to established infrastructure. Continuous flow reactors reduce reaction times by 50% (6–8 hours) while maintaining yields >70%. Solvent recovery systems (e.g., ethylene glycol distillation) mitigate environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule.
Scientific Research Applications
Chemistry
- Building Blocks : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
- Coordination Chemistry : It acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
- Biological Activities : Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes or pathways involved in disease processes.
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibits cancer cell proliferation |
| Anti-inflammatory | Reduces inflammation markers |
Medicine
Research is ongoing to evaluate its therapeutic potential for various diseases:
- Cancer Treatment : Preliminary studies indicate that this compound may inhibit the activity of certain kinases involved in cancer progression.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections.
Industry
The compound finds applications in developing new materials:
- Dyes and Polymers : Due to its unique structural properties, it can be utilized in creating novel dyes and polymeric materials.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Effects : A study demonstrated that this compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis.
- Antimicrobial Activity : Research showed that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The substituents on the pyrazoloquinoline scaffold significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine vs. Chlorine Substituents: Fluorine (electronegative, small) may improve metabolic stability compared to chlorine (larger, polarizable) .
- Ethyl Carboxylate vs.
- Lipophilicity: Compounds with alkyl/aryl groups (e.g., 4-ethylphenyl in ) exhibit higher logP values, suggesting better membrane permeability but poorer aqueous solubility.
Electronic and Supramolecular Effects
Biological Activity
Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline class, characterized by its unique structure which influences its biological properties. The presence of the fluorophenyl group is particularly noteworthy as it may enhance lipophilicity and metabolic stability.
Chemical Formula: C19H16FN3O2
Molecular Weight: 341.35 g/mol
Structural Features:
- Pyrazolo[4,3-c]quinoline core
- Ethyl ester functional group
- Fluorine substituent on the phenyl ring
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets:
- Kinase Inhibition: The compound has shown potential in inhibiting various kinases, which are crucial in signaling pathways related to cancer progression.
- Toll-like Receptor (TLR) Modulation: It acts as an agonist for TLR7 and TLR8, enhancing immune responses. Studies have reported EC50 values indicating its potency in activating these receptors .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. This compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity may be attributed to the disruption of microbial cell membranes and interference with vital metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications in substituents on the phenyl rings significantly affect potency:
- Fluorine Substituent: Enhances lipophilicity and cellular uptake.
- Ethyl Group: Contributes to increased solubility and bioavailability.
Study 1: TLR Agonistic Activity
In a study focusing on TLR7/8 agonists, this compound was found to induce significant cytokine production in human peripheral blood mononuclear cells (PBMCs). This suggests its potential use as a vaccine adjuvant .
Study 2: Antitumor Efficacy
A recent investigation into the antitumor effects revealed that treatment with this compound resulted in a marked decrease in tumor size in xenograft models. The study concluded that the compound could be a candidate for further development as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Condensation : Reacting 3-fluorophenylhydrazine with a ketone or aldehyde derivative to form a hydrazone intermediate.
- Cyclization : Treating the intermediate with a quinoline precursor under reflux conditions, often using catalysts like Pd(OAc)₂ or CuI to promote heterocycle formation .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution, using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Purification is achieved through column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature gradients .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and aromatic proton environments. For example, the 3-fluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splitting in ¹H NMR) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for related derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific screens (e.g., cyclooxygenase-2 or kinase inhibition) use fluorogenic substrates to measure IC₅₀ values. The 3-fluorophenyl substituent enhances binding affinity in hydrophobic enzyme pockets .
- Cell Viability Assays : MTT or ATP-based assays assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves analyzed using nonlinear regression models .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield and purity during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates but may require post-reaction extraction to remove residues. Nonpolar solvents (e.g., toluene) favor cyclization but slow reaction kinetics .
- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura steps, while Lewis acids (e.g., ZnCl₂) stabilize transition states during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 150°C for 10 min), improving yields by 15–20% compared to conventional heating .
Q. How can crystallographic data resolve ambiguities in pyrazoloquinoline derivatives’ structures?
- Methodological Answer :
- SHELX Refinement : SHELXL software refines X-ray data to calculate bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles, distinguishing between keto-enol tautomers .
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions influencing crystal packing and stability .
- Disorder Modeling : For flexible substituents (e.g., trifluoromethyl groups), PART instructions in SHELXL partition electron density across multiple sites .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 1 and 3 (e.g., replacing 3-fluorophenyl with 4-methylphenyl) isolates electronic vs. steric effects .
- Meta-Analysis : Cross-referencing IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) reduces variability .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, reconciling discrepancies between in vitro and cell-based data .
Q. How do substituents at positions 1 and 3 modulate target binding affinity?
- Methodological Answer :
- Position 1 (3-Fluorophenyl) : The fluorine atom’s electronegativity increases dipole interactions with polar residues (e.g., Ser530 in COX-2), while the phenyl ring engages in π-π stacking with Tyr385 .
- Position 3 (Phenyl) : Hydrophobic interactions with nonpolar enzyme pockets (e.g., EGFR kinase) are enhanced by electron-donating groups (e.g., methyl), improving Ki values by 2–3 fold .
- Synergistic Effects : Combined 3-fluoro and 8-carboxylate groups create a charge-balanced pharmacophore, optimizing solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
